Product packaging for beta-D-Glucosamine(Cat. No.:CAS No. 14257-69-3)

beta-D-Glucosamine

Cat. No.: B3415341
CAS No.: 14257-69-3
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-QZABAPFNSA-N
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Description

Historical Milestones in the Discovery and Early Characterization

The scientific journey to understand beta-D-Glucosamine is marked by several key discoveries that have established its importance in chemistry and biology.

The first isolation of glucosamine (B1671600) was achieved in 1876 by the German physician and chemist Georg Ledderhose. wikipedia.orgacs.org Through the hydrolysis of chitin (B13524) with concentrated hydrochloric acid, he successfully isolated the compound. wikipedia.org Ledderhose named his discovery "glycosamin," laying the groundwork for future research into this new class of amino sugars. acs.org The primary natural sources for glucosamine are the shells of shellfish, animal bones, and fungi. wikipedia.orgncats.io Commercially, it is most often produced by the hydrolysis of the exoskeletons of crustaceans. ncats.io

Following its discovery, the next significant milestone was its chemical synthesis and the determination of its precise three-dimensional structure. The first synthesis of glucosamine was reported in 1902 by Nobel laureate Emil Fischer and his student Hermann Leuchs. acs.org However, the complete stereochemistry of the molecule remained undetermined for several more decades. It was not until 1939 that the comprehensive work of Sir Walter Haworth and his team elucidated the correct stereochemical configuration of glucosamine. wikipedia.org

MilestoneContributor(s)YearSignificance
Initial Isolation & Naming Georg Ledderhose1876First isolation from chitin and named "glycosamin". wikipedia.orgacs.org
First Synthesis Emil Fischer & Hermann Leuchs1902First laboratory synthesis of the glucosamine molecule. acs.org
Stereochemistry Determined Walter Haworth1939Full stereochemical structure was correctly determined. wikipedia.org

The understanding of glucosamine's biological role has evolved significantly since its discovery. Initially identified as a structural component of chitin, its importance is now recognized as being central to glycobiology. foodb.ca Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Glucosamine is a key precursor in the biochemical synthesis of glycosylated proteins and lipids. ncats.io Research has shown that glucosamine-6-phosphate, synthesized from fructose (B13574) 6-phosphate and glutamine, is the first step in the hexosamine biosynthesis pathway. wikipedia.orgncats.io This pathway's end-product, UDP-N-acetylglucosamine (UDP-GlcNAc), is essential for the creation of glycosaminoglycans, proteoglycans, and glycolipids, which are vital for cellular structure, signaling, and function. wikipedia.org

Foundational Concepts in Amino Sugar Chemistry and Biochemistry Pertinent to this compound

An amino sugar is a sugar molecule in which a hydroxyl group (-OH) has been replaced with an amine group (-NH2). wikipedia.org this compound is a prime example, being a derivative of glucose. Structurally, it is a 2-amino-2-deoxy-D-glucopyranose with a beta-configuration at the anomeric position. ebi.ac.ukebi.ac.uk This specific arrangement dictates its chemical properties and how it interacts with other molecules.

In its natural state, the D-enantiomer of glucosamine is the form that exists. acs.org Like most monosaccharides, it primarily exists in a cyclic pyranose form rather than a linear one. acs.orgresearchgate.net The "beta" designation refers to the orientation of the hydroxyl group on the anomeric carbon (C1); in the beta configuration, it is in the equatorial position, on the same side of the ring as the CH2OH group.

From a biochemical perspective, this compound's significance lies in its role as a fundamental building block. It is the monomer unit in the biopolymer chitosan (B1678972), which consists of β-(1→4)-linked D-glucosamine residues. nih.gov Its acetylated derivative, N-acetyl-D-glucosamine, is the main component of chitin. wikipedia.orgchegg.com The presence of the amino group allows for different types of bonding and chemical modifications compared to simple sugars, enabling the formation of complex and diverse biological structures. The hexosamine biosynthesis pathway, which begins with the formation of glucosamine-6-phosphate, highlights its central role in regulating the production of numerous essential glycoconjugates. ncats.io

PropertyValue
IUPAC Name (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol nih.gov
Molecular Formula C6H13NO5 nih.gov
Molecular Weight 179.17 g/mol nih.gov
Classification Amino Sugar, Hexose foodb.cahmdb.ca
Natural Polymers Chitin (as N-acetylglucosamine), Chitosan foodb.canih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B3415341 beta-D-Glucosamine CAS No. 14257-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSWZFWKMSRAUBD-QZABAPFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601347914
Record name 2-Amino-2-deoxyglucose
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Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Glucosamine hydrochloride
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CAS No.

14257-69-3, 90-77-7, 66-84-2
Record name β-D-Glucosamine
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Record name D-Glucopyranose, 2-deoxy-2-Amino-
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Record name beta-D-Glucosamine
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Record name 2-Amino-2-deoxyglucose
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Record name Glucosamine hydrochloride
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Record name .BETA.-GLUCOSAMINE, D-
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Melting Point

88.00 °C. @ 760.00 mm Hg
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Record name beta-D-Glucosamine
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Synthetic Methodologies and Chemical Derivatization of Beta D Glucosamine

Synthesis of Beta-D-Glucosamine Derivatives and Analogs

Oligosaccharide and Polysaccharide Assembly

Key Intermediates for Human Milk Oligosaccharide Synthesis

Human Milk Oligosaccharides (HMOs) are complex carbohydrates found in human milk, vital for infant development and gut health mdpi.comfrontiersin.orgescholarship.org. This compound, specifically in its N-acetylated form (N-acetyl-D-glucosamine, GlcNAc), is a key monosaccharide component of HMOs, alongside glucose, galactose, fucose, and N-acetylneuraminic acid mdpi.comfrontiersin.orgescholarship.org. The synthesis of these complex structures often involves specific glycosidic linkages, where GlcNAc plays a pivotal role. For instance, GlcNAc can be extended with β-(1→3)-linked lacto-N-biose or β-(1→3)/β-(1→6)-linked N-acetyllactosamine units to form type I and type II HMOs, respectively mdpi.com.

Research has focused on developing efficient methods for synthesizing HMO precursors. Phenyl thioglycosides of 2-azido-2-deoxy-β-D-gluco- and galactopyranosides, derived from N-acetyl-D-glucosamine, have been prepared as key intermediates for the stereoselective synthesis of protected human milk oligosaccharides like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT) researchgate.netacs.org. These building blocks, synthesized using catalytic and solvent-free methods, enable controlled glycan elongation through selective chemical modifications frontiersin.orgresearchgate.netacs.org.

Beta-(1→6)-Linked N-Acetyl-D-Glucosamine Oligomers

Beta-(1→6)-linked N-acetyl-D-glucosamine (GlcNAc) oligomers are significant as they represent fragments of bacterial surface polysaccharides, such as poly-β-D-(1→6)-N-acetyl-glucosamine (PNAG), which mediates intercellular adhesion in biofilms nih.gov. The synthesis of these specific oligomers is crucial for biochemical studies and understanding bacterial adhesion mechanisms.

Researchers have developed synthetic strategies for these oligomers, employing coupling reactions with bromo-sugars as glycosyl donors nih.govresearchgate.netnih.gov. For example, a series of β-(1→6)-linked N-acetyl-D-glucosamine thiophenyl glycosides with varying degrees of polymerization (DP), from 2 to 5, were synthesized using 1+2, 2+2, and 1+4 coupling strategies nih.govresearchgate.netnih.gov. These synthetic routes utilize protecting groups such as 2-phtalimido for ensuring the 1,2-trans interglycosidic bond formation, a chloroacetyl group to mask the 6-hydroxyl, and acetate (B1210297) esters as permanent protecting groups nih.govresearchgate.netnih.gov.

Enzymatic studies have investigated the substrate specificity of enzymes like Dispersin B (DspB) on these synthesized oligomers. These studies revealed that the DP of the GlcNAc oligomers significantly impacts the hydrolysis rate, with DspB exhibiting approximately tenfold higher activity on tetramers and pentamers compared to dimers nih.govresearchgate.netnih.gov. This suggests that a minimum of four units are required for strong binding to the enzyme's active center nih.govresearchgate.netnih.gov.

Supramolecular Inclusion Complex Formation

Supramolecular inclusion complexes involve the formation of non-covalent assemblies between host molecules, such as cyclodextrins (CDs), and guest molecules. This compound and its derivatives have been explored in the formation of such complexes, particularly with cyclodextrins, to create functional materials and catalytic systems acs.orgresearchgate.netresearchgate.netmdpi.compku.edu.cn.

Research has demonstrated the synthesis of D-glucosamine-based β-cyclodextrin inclusion complexes using methods like acoustic cavitation technology researchgate.netresearchgate.net. Characterization techniques such as IR, NMR, UV, TGA, and SEM have confirmed the formation of these complexes researchgate.netresearchgate.net. It has been observed that the inclusion of D-glucosamine derivatives within the hydrophobic cavity of β-cyclodextrin can enhance the surface area and thermal stability of the complex researchgate.netresearchgate.net. These D-glucosamine-based inclusion compounds have shown potential as aqueous heterogeneous organocatalytic systems, facilitating reactions like the aldol (B89426) reaction with high yields and selectivities researchgate.net.

The interaction between cyclodextrins and guest molecules is often studied using various spectroscopic methods, including UV-vis spectroscopy, which can monitor complex formation and determine binding constants acs.orgresearchgate.netresearchgate.net. Studies have also explored the formation of supramolecular amphiphiles and self-assembling materials by incorporating guest molecules with hydrophobic tails into cyclodextrin (B1172386) cavities mdpi.com.

Biocatalytic and Microbial Production Routes

The production of this compound and its derivatives is increasingly being achieved through biocatalytic and microbial fermentation processes, offering more sustainable and environmentally friendly alternatives to traditional chemical methods researchgate.netjmb.or.krcabidigitallibrary.orgmdpi.comnih.govnih.gov.

Enzyme-Assisted Conversion Utilizing Chitinolytic Enzyme Cocktails

Chitin (B13524), a polysaccharide composed of β-(1→4)-linked N-acetyl-D-glucosamine monomers, is an abundant biopolymer found in crustacean exoskeletons and fungal cell walls cabidigitallibrary.orgnih.govfrontiersin.org. Chitinolytic enzymes play a crucial role in breaking down chitin into its constituent monomers, primarily N-acetyl-D-glucosamine (GlcNAc), and subsequently to glucosamine (B1671600) (GlcN) researchgate.netjmb.or.krmdpi.comnih.govmdpi.comresearchgate.net.

Efficient production of GlcNAc and GlcN from chitin often relies on enzyme cocktails that synergistically combine the activities of chitinases and β-N-acetylglucosaminidases (GlcNAcases) researchgate.netjmb.or.krmdpi.commdpi.comresearchgate.net. For instance, a one-pot production of GlcNAc from chitin using an enzyme cocktail containing an endo-type chitinase (B1577495) and a β-N-acetylglucosaminidase has been reported, achieving high conversion rates and purity researchgate.netmdpi.com. Studies have demonstrated the use of enzyme cocktails containing chitinases from various sources, such as Myxococcus xanthus (MxChi) and β-N-acetylglucosaminidase, to convert shrimp shell powder into GlcNAc with yields up to 82% mdpi.commdpi.com.

Some research highlights the development of enzyme systems that can directly convert untreated seafood waste into GlcNAc, bypassing traditional acid or base pretreatment steps mdpi.comscilit.com. This approach utilizes enzymes derived from metagenomic data, such as a β-N-acetylglucosaminidase (XmGlcNAcase) cloned from domesticated microbiota, to achieve sustainable GlcNAc production mdpi.comscilit.com. Furthermore, enzyme cascades involving chitinase, β-N-acetylhexosaminidase, and GlcNAc deacetylase have been shown to efficiently convert chitin biomass into GlcN mdpi.com.

Engineered Microbial Fermentation Systems

Microbial fermentation offers a promising avenue for the sustainable production of glucosamine and N-acetylglucosamine jmb.or.krcabidigitallibrary.orgnih.govnih.gov. This approach involves utilizing genetically engineered microorganisms, such as bacteria (Escherichia coli, Bacillus subtilis) and fungi (Aspergillus species), to produce these amino sugars jmb.or.krcabidigitallibrary.orgnih.gov.

Engineered E. coli and B. subtilis strains have been developed to act as whole-cell biocatalysts for the conversion of N-acetylglucosamine (GlcNAc) to glucosamine (GlcN) via the expression of enzymes like diacetylchitobiose deacetylase (Dacph) jmb.or.kr. Studies have optimized fermentation conditions for these engineered strains, achieving high titers of GlcN, such as 35.3 g/L with an 86.8% molar conversion ratio in a 3-L bioreactor using B. subtilis jmb.or.kr.

Alternative microbial strategies involve modifying metabolic pathways in microorganisms to enhance GlcNAc and GlcN synthesis. This includes overexpressing key enzymes in the synthesis pathways, improving protein activity, reducing product inhibition, and increasing substrate affinity nih.gov. For instance, engineered E. coli strains have been developed by overexpressing GlcN-6-P acetyltransferase and GlcN-6-P synthase while suppressing other related enzymes to boost GlcN production nih.gov. Fungi like Aspergillus species have also been explored for GlcN production, with efforts to optimize cultivation techniques and stimulate yields through factors like methanol (B129727) addition cabidigitallibrary.org.

Biochemical Pathways, Metabolism, and Molecular Mechanisms of Beta D Glucosamine

Integration into the Hexosamine Biosynthesis Pathway (HBP)

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation. nih.gov Beta-D-glucosamine can enter this pathway, bypassing the initial rate-limiting step, and be converted into downstream products.

This compound serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs), proteoglycans, and glycolipids. frontiersin.org GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, one of which is an amino sugar like N-acetylglucosamine or N-acetylgalactosamine, both derivable from glucosamine (B1671600). nih.govsigmaaldrich.com These GAG chains are typically attached to a core protein to form proteoglycans, which are major components of the extracellular matrix and cell surfaces. researchgate.net Similarly, glycolipids, which are lipids with a carbohydrate attached, incorporate glucosamine derivatives into their glycan structures.

Table 1: Major Classes of Glycosaminoglycans Derived from Glucosamine

Glycosaminoglycan Repeating Disaccharide Unit Key Functions
Hyaluronan D-glucuronic acid and N-acetylglucosamine Cell proliferation, migration, and tissue hydration. sigmaaldrich.com
Chondroitin Sulfate D-glucuronic acid and N-acetylgalactosamine Structural component of cartilage, providing resistance to compression. researchgate.net
Dermatan Sulfate L-iduronic acid or D-glucuronic acid and N-acetylgalactosamine Found in skin, blood vessels, and heart valves; involved in wound healing and blood coagulation.
Keratan Sulfate Galactose and N-acetylglucosamine Present in cornea, cartilage, and bone; contributes to tissue hydration. sigmaaldrich.com

Within the HBP, this compound is phosphorylated to glucosamine-6-phosphate, which is then acetylated to N-acetylglucosamine-6-phosphate. nih.gov This is subsequently converted to N-acetylglucosamine-1-phosphate and finally to UDP-GlcNAc. nih.govresearchgate.net This activated sugar nucleotide, UDP-GlcNAc, is the central intermediate that donates N-acetylglucosamine to growing glycan chains in the synthesis of glycoproteins, proteoglycans, and glycolipids. frontiersin.orgnih.gov The availability of UDP-GlcNAc is a key regulatory point in these biosynthetic pathways, linking nutrient status to the glycosylation of proteins and lipids. nih.govresearchgate.net

Enzyme-Mediated Transformations and Catabolic Processes

The breakdown and transformation of this compound and its derivatives are carried out by a specific set of enzymes, ensuring the recycling of these essential monosaccharides.

The gut bacterium Bacteroides thetaiotaomicron possesses an energy-efficient metabolic pathway for N-glycans that involves a novel phosphorylase. nih.govnih.gov This enzyme, a β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, cleaves the disaccharide into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.gov This process is more energy-efficient than the conventional pathway that relies on ATP-dependent kinases. nih.govnih.gov This highlights a unique adaptation for carbohydrate metabolism within the gut microbiome.

Chitin (B13524), a polymer of N-acetyl-beta-D-glucosamine, is a major component of the exoskeletons of arthropods and the cell walls of fungi. Its degradation is a crucial process in the biosphere for carbon and nitrogen recycling. This breakdown is primarily accomplished by the synergistic action of two types of enzymes: chitinases and beta-N-acetylglucosaminidases. researchgate.netmdpi.com

Chitinases are endo- or exo-acting glycoside hydrolases that cleave the β-1,4-glycosidic bonds within the chitin polymer, releasing smaller chitooligosaccharides. nih.gov

Beta-N-acetylglucosaminidases (also known as N-acetyl-beta-D-glucosaminidases) then act on these oligosaccharides, hydrolyzing the terminal non-reducing N-acetyl-D-glucosamine residues to release the monosaccharide. researchgate.netwikipedia.org

This two-step enzymatic process is essential for the efficient conversion of chitin into its constituent this compound monomers. mdpi.com

N-acetyl-beta-D-hexosaminidases (HEX), which include beta-N-acetylglucosaminidases (NAG), are lysosomal enzymes responsible for the degradation of various glycoconjugates. utmb.edunih.gov These enzymes specifically cleave terminal N-acetyl-D-hexosamine residues from the non-reducing end of oligosaccharide chains found on glycoproteins, glycolipids, and glycosaminoglycans. nih.gov This activity is a critical step in the turnover and degradation of these complex carbohydrates. utmb.edu

Table 2: Key Enzymes in this compound Metabolism

Enzyme Function Pathway/Process
Hexokinase Phosphorylates glucosamine to glucosamine-6-phosphate. Hexosamine Biosynthesis Pathway (Salvage)
Glucosamine-phosphate N-acetyltransferase Acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate. Hexosamine Biosynthesis Pathway
N-acetylglucosamine-phosphate mutase Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. Hexosamine Biosynthesis Pathway
UDP-N-acetylglucosamine pyrophosphorylase Synthesizes UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP. Hexosamine Biosynthesis Pathway
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase Phosphorolytically cleaves β-1,4-d-mannosyl-N-acetyl-d-glucosamine. N-glycan metabolism in B. thetaiotaomicron nih.gov
Chitinase (B1577495) Hydrolyzes internal β-1,4-glycosidic bonds in chitin. Chitin degradation
Beta-N-acetylglucosaminidase Hydrolyzes terminal N-acetyl-D-glucosamine residues from chitooligosaccharides. Chitin degradation

Molecular Interactions and Intracellular Signaling Cascades of this compound

This compound, a fundamental amino sugar, participates in a sophisticated network of molecular interactions that are crucial for cellular function. It serves as a precursor in the biochemical synthesis of glycosylated proteins and lipids, placing it at the crossroads of various signaling pathways. foodb.cahmdb.cancats.io Its involvement ranges from direct binding to enzymes and receptors to influencing complex intracellular signaling cascades that modulate fundamental cellular activities.

Receptor and Enzyme Binding Dynamics

The biological effects of this compound and its derivatives are initiated through their interaction with specific cellular receptors and enzymes. These binding events are characterized by distinct kinetic and dynamic properties that dictate the downstream cellular response.

This compound can interact with various cell surface receptors, thereby influencing processes such as cell signaling and immune responses. For instance, derivatives of glucosamine have been shown to interact with Toll-like receptor 4 (TLR4), a key player in the innate immune system. mdpi.commdpi.com This interaction can modulate the inflammatory response triggered by ligands like lipopolysaccharide (LPS).

In the realm of enzymatic interactions, this compound serves as a crucial substrate for a variety of enzymes. It is a fundamental component of polysaccharides like chitin, and its derivatives are processed by enzymes such as chitinases. oup.com The enzymatic hydrolysis of chitin by chitinases produces oligosaccharides, including N,N'-diacetylchitobiose, which can be further modified. oup.comnih.govoup.com The kinetics of these enzymatic reactions are critical for the degradation and utilization of chitin in various organisms. rsc.org

Furthermore, the activity of enzymes that process glucosamine-containing compounds can be modulated by various inhibitors. For example, the enzyme beta-N-acetyl-D-glucosaminidase (NAGase), which hydrolyzes N-acetyl-beta-D-glucosaminide, can be inhibited by compounds like betaine (B1666868) in a mixed-type inhibitory fashion. nih.gov Understanding these inhibitory kinetics is vital for elucidating the regulatory mechanisms of glucosamine metabolism.

Table 1: Examples of this compound and Derivative Interactions with Receptors and Enzymes

Interacting Molecule Target Type of Interaction Functional Outcome
Glucosamine derivatives Toll-like receptor 4 (TLR4) Binding/Antagonism Modulation of inflammatory signaling mdpi.commdpi.com
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine Chitinase Substrate Production of smaller oligosaccharides
p-nitrophenyl-N-acetyl- beta-D-glucosaminide beta-N-acetyl-D-glucosaminidase (NAGase) Substrate Hydrolysis nih.gov

Modulation of Fundamental Cellular Processes, including Adhesion and Signaling

This compound and its metabolic products play a significant role in modulating essential cellular functions, including cell adhesion and intracellular signaling. As a key component of glycosaminoglycans and glycoproteins, glucosamine contributes to the structure and function of the extracellular matrix, which is fundamental for cell adhesion and communication. drugbank.com

The process of glycosylation, for which this compound is a precursor, is critical for the proper function of cell adhesion molecules. For example, integrins, a family of cell adhesion receptors, are glycoproteins whose function can be modulated by glycosylation status. The interaction of these receptors with the extracellular matrix is crucial for cell attachment, migration, and signaling.

Beyond its structural role, this compound is a key molecule in signaling pathways that respond to cellular nutrient status. The hexosamine biosynthetic pathway (HBP), which converts glucose to UDP-N-acetylglucosamine (UDP-GlcNAc), acts as a cellular sensor of glucose availability. nih.govnih.gov Fluctuations in the flux through this pathway can impact a multitude of signaling cascades, thereby linking nutrient metabolism to cellular regulation.

Influence on Gene Expression and Protein Regulation (e.g., Chitinase Upregulation, Chaperone Proteins)

This compound and its derivatives can exert significant influence over gene expression and the regulation of protein function. This regulatory capacity is evident in various biological contexts, from microbial metabolism to mammalian cellular responses.

A well-documented example is the upregulation of chitinase gene expression. In some marine bacteria, the heterodisaccharide β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine (GlcNAc-GlcN), a derivative of this compound, acts as a specific inducer of chitinase production. oup.comnih.govoup.comproquest.com This induction is a critical step in the bacterial degradation of chitin, a major source of carbon and nitrogen in marine environments. oup.comoup.com Studies have shown that GlcNAc-GlcN can significantly upregulate the expression of chitinase genes, highlighting a sophisticated regulatory mechanism for nutrient acquisition. oup.comnih.govproquest.com

In vascular smooth muscle cells, glucosamine has been shown to be more potent than glucose in stimulating the transcription of genes for growth factors such as transforming growth factor alpha (TGF-alpha) and basic fibroblast growth factor (bFGF). pnas.org This suggests a pathway where glucose metabolism to glucosamine can directly impact the expression of genes involved in cell growth and proliferation. pnas.org Furthermore, glucosamine can regulate the expression of genes encoding proteolytic enzymes and their inhibitors in cartilage, providing a potential mechanism for its chondroprotective effects. nih.gov

The concept of chaperone proteins is also relevant to the broader context of protein regulation. While not a direct effect of this compound itself, pharmacological chaperones, which are small molecules that can stabilize mutant proteins, are an area of active research for diseases involving protein misfolding. nih.govnih.gov Some of these chaperones are carbohydrate-based, underscoring the importance of sugar molecules in maintaining protein homeostasis. Molecular chaperones within the cell work to ensure proteins fold correctly, and their function is essential for cellular health. youtube.com

Table 2: Research Findings on Glucosamine's Influence on Gene Expression

Organism/Cell Type Gene(s) Affected Effect of Glucosamine/Derivative Research Focus
Vibrio parahaemolyticus Chitinase Upregulation by GlcNAc-GlcN Chitin metabolism oup.comnih.govresearcher.life
Shewanella baltica Chitinase Upregulation by GlcNAc-GlcN Chitin degradation nih.govoup.comproquest.com
Vascular Smooth Muscle Cells Transforming growth factor alpha (TGF-alpha), Basic fibroblast growth factor (bFGF) Increased mRNA levels Growth factor regulation pnas.org

Protein O-GlcNAcylation and its Regulatory Implications

One of the most significant roles of this compound in intracellular signaling is its function as a precursor for protein O-GlcNAcylation. This is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govdntb.gov.uawikipedia.org This process is catalyzed by O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway (HBP). nih.govnih.gov The removal of the O-GlcNAc moiety is carried out by O-GlcNAcase (OGA). wikipedia.org

O-GlcNAcylation is a key regulatory mechanism that is analogous in some respects to phosphorylation, as both modifications occur on serine/threonine residues and can be rapidly added and removed in response to cellular signals. wikipedia.org The level of O-GlcNAcylation is highly sensitive to the flux of glucose through the HBP, making it a critical link between nutrient availability and the regulation of protein function. nih.gov

The regulatory implications of O-GlcNAcylation are vast and impact a wide array of cellular processes. This modification can alter protein stability, enzymatic activity, protein-protein interactions, and subcellular localization. nih.govresearchgate.net Many transcription factors, signaling proteins, and cytoskeletal components are subject to O-GlcNAcylation, which in turn influences processes such as transcription, translation, and signal transduction. nih.gov Dysregulation of O-GlcNAcylation has been implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders, highlighting its critical role in maintaining cellular homeostasis. dntb.gov.uanih.gov

Biological Roles of Beta D Glucosamine in Diverse Biological Systems

Constituent of Structural Biopolymers

Beta-D-glucosamine is a critical monomeric unit in several of the most abundant biopolymers on Earth, contributing to the structural framework of organisms from fungi to bacteria. Its presence in these macromolecules is essential for their strength, rigidity, and biological function.

Chitin (B13524) is a long-chain polymer composed of N-acetyl-D-glucosamine, a derivative of glucose. embrapa.br It is the second most abundant polysaccharide in nature, following cellulose. embrapa.br The structure of chitin consists of repeating units of N-acetylglucosamine linked by β-1,4 glycosidic bonds. nih.gov This arrangement provides significant structural support and is a primary component of the exoskeletons of arthropods, such as insects and crustaceans, as well as the cell walls of fungi. embrapa.brsemanticscholar.org

Chitosan (B1678972) is derived from chitin through a process called deacetylation, which involves the removal of acetyl groups from the N-acetyl-D-glucosamine residues. nih.govmdpi.com This process converts many of the N-acetyl-D-glucosamine units into D-glucosamine. mdpi.commdpi.com Chitosan is, therefore, a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units. nih.govmdpi.com The degree of deacetylation is a critical parameter that influences the properties and applications of chitosan. mdpi.com

The structural difference between chitin and chitosan, namely the presence of primary amino groups in the latter, gives chitosan unique properties, including solubility in acidic solutions. frontiersin.org

Table 1: Comparison of Chitin and Chitosan

FeatureChitinChitosan
Monomeric Unit Primarily N-acetyl-D-glucosamine embrapa.brD-glucosamine and N-acetyl-D-glucosamine nih.govmdpi.com
Linkage β-1,4 glycosidic bonds nih.govβ-1,4 glycosidic bonds mdpi.com
Solubility Insoluble in most common solvents nih.govSoluble in dilute acidic solutions frontiersin.org
Natural Occurrence Exoskeletons of arthropods, fungal cell walls embrapa.brProduced by deacetylation of chitin nih.gov

In the bacterial kingdom, this compound, in its N-acetylated form, is a crucial component of peptidoglycan, also known as murein. researchgate.netusda.gov Peptidoglycan is a polymer that forms a mesh-like layer around the plasma membrane of most bacteria, providing structural integrity and protection against osmotic lysis. researchgate.netusda.gov

The backbone of peptidoglycan is composed of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), linked by β-(1,4) glycosidic bonds. researchgate.netnih.gov While the glycan backbone is highly conserved, the peptide side chains that cross-link the glycan strands can vary between different bacterial species. nih.gov This intricate, three-dimensional structure is responsible for the rigidity of the bacterial cell wall. researchgate.net The peptidoglycan layer is significantly thicker in Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net

Table 2: Components of Bacterial Peptidoglycan

ComponentDescriptionLinkage
N-acetylglucosamine (NAG) An amino sugar monomer, a derivative of glucose. researchgate.netLinked to NAM via β-(1,4) glycosidic bonds. researchgate.net
N-acetylmuramic acid (NAM) A derivative of NAG with a lactate (B86563) group attached. nih.govLinked to NAG via β-(1,4) glycosidic bonds. researchgate.net
Peptide Side Chains Short chains of amino acids attached to NAM. researchgate.netCross-link adjacent glycan strands. researchgate.net

Functional Contributions in Microbial Systems

Beyond its structural roles, this compound and its derivatives are actively involved in various functional processes within microbial communities, including biofilm formation, metabolism, and the degradation of complex organic matter.

Many bacterial species form biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. A key component of the biofilm matrix in a wide range of bacteria is poly-N-acetylglucosamine (PNAG), also known as polysaccharide intercellular adhesin (PIA). PNAG is a homopolymer of β-1,6-linked N-acetyl-D-glucosamine residues.

PNAG plays a crucial role in mediating cell-to-cell adhesion and the attachment of the biofilm to surfaces. The production of PNAG is essential for the structural integrity of the biofilm in many pathogenic bacteria, contributing to their persistence and resistance to antimicrobial agents.

The dispersal of biofilms can be achieved through the enzymatic degradation of the matrix components. The enzyme dispersin B is a glycoside hydrolase that specifically targets and cleaves the β-1,6 linkages in PNAG. Treatment with dispersin B can disrupt the biofilm structure and release the constituent bacterial cells, highlighting the critical role of the PNAG polymer in maintaining biofilm integrity.

Microorganisms can utilize amino sugars like glucosamine (B1671600) and N-acetylglucosamine as sources of carbon and nitrogen. The metabolic pathways for these compounds are well-established in many bacteria.

The process typically begins with the transport of the amino sugar into the cell, often via the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which simultaneously transports and phosphorylates the sugar. Once inside the cell as N-acetylglucosamine-6-phosphate, the enzyme NagA (N-acetylglucosamine-6-phosphate deacetylase) removes the acetyl group, yielding glucosamine-6-phosphate. Subsequently, the enzyme NagB (glucosamine-6-phosphate deaminase) converts glucosamine-6-phosphate into fructose-6-phosphate (B1210287), which can then enter the central metabolic pathway of glycolysis. The deamination step also releases ammonia, which can be assimilated for the synthesis of other nitrogen-containing compounds.

Table 3: Key Enzymes in Microbial Amino Sugar Metabolism

EnzymeAbbreviationFunction
N-acetylglucosamine-6-phosphate deacetylase NagADeacetylates N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate.
Glucosamine-6-phosphate deaminase NagBDeaminates glucosamine-6-phosphate to fructose-6-phosphate and ammonia.

Lignin (B12514952) is a complex aromatic polymer found in the cell walls of plants, and its degradation is a critical step in the carbon cycle. This process is primarily carried out by microorganisms, particularly fungi and bacteria, which secrete a suite of extracellular enzymes.

Recent metabolomic studies of microbial consortia involved in lignin degradation have revealed the significant up-regulation of this compound in mixed fungal-bacterial systems compared to fungal-only systems. This suggests that this compound may play a role in the synergistic interactions between fungi and bacteria during the breakdown of this recalcitrant polymer. The exact mechanistic role of this compound in this process is an area of ongoing research, but its increased presence points towards its potential involvement in signaling, nutrient exchange, or as a building block for microbial biomass during the degradation of lignocellulosic material.

Broader Biological System Implications in Eukaryotic Contexts (non-clinical mechanistic studies)

Fundamental Contributions to Glycosylation Pathways

This compound is a fundamental monosaccharide that serves as a critical building block in two major protein glycosylation pathways in eukaryotes: N-linked glycosylation and O-linked N-acetylglucosamine (O-GlcNAc) modification. Its primary role is as a precursor to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide essential for these processes. wikipedia.orgnih.gov The availability of glucosamine can directly influence the cellular pool of UDP-GlcNAc, thereby modulating the extent of protein glycosylation and impacting a vast array of cellular functions. nih.govmdpi.com

The entry of glucosamine into cellular metabolism typically occurs through its phosphorylation by hexokinase to form glucosamine-6-phosphate (GlcN-6-P). nih.govnih.gov This intermediate then enters the hexosamine biosynthetic pathway (HBP), a central metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. nih.govphysiology.org The HBP is a highly conserved pathway, underscoring the universal importance of its end-product. biologists.com

The key steps following the formation of GlcN-6-P involve its acetylation to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), isomerization to N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and finally, the reaction with UTP to form UDP-GlcNAc. researchgate.netoup.com This UDP-GlcNAc molecule is the direct donor of the N-acetylglucosamine moiety in glycosylation reactions. wikipedia.orgbiologists.com

N-Linked Glycosylation:

N-linked glycosylation is a co-translational modification that occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus. wikipedia.orgnih.gov It involves the attachment of a complex oligosaccharide, or glycan, to the amide nitrogen of specific asparagine residues within a consensus sequence of a nascent polypeptide chain. nih.govresearchgate.net this compound is foundational to this process as UDP-GlcNAc provides the first two N-acetylglucosamine residues that form the chitobiose core of the precursor oligosaccharide. physiology.orgwikipedia.org

The process begins on the cytosolic face of the ER, where N-acetylglucosamine is transferred from UDP-GlcNAc to a lipid carrier, dolichol phosphate. wikipedia.orgresearchgate.net This initiates the assembly of a large, pre-formed oligosaccharide (Glc3Man9GlcNAc2) that is subsequently transferred en bloc to the nascent protein by the enzyme oligosaccharyltransferase (OST). nih.govresearchgate.net After this initial transfer, the glycan is further processed and modified as the protein traffics through the ER and Golgi, resulting in a diverse array of mature N-glycan structures that are crucial for protein folding, stability, trafficking, and function. wikipedia.orgresearchgate.net

O-Linked N-acetylglucosamine (O-GlcNAc) Modification:

In contrast to the complex structures of N-linked glycans, O-GlcNAcylation is a dynamic and reversible post-translational modification that occurs in the nucleus, cytoplasm, and mitochondria. nih.govwikipedia.org This process involves the attachment of a single beta-N-acetylglucosamine molecule to the hydroxyl group of serine or threonine residues on a wide range of intracellular proteins. wikipedia.orgnih.gov

The cycling of this modification is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it. nih.govwikipedia.org This rapid cycling allows O-GlcNAcylation to function as a nutrient-sensitive signaling mechanism, akin to phosphorylation. wikipedia.orgnih.gov Given that OGT's sole substrate is UDP-GlcNAc, the flux through the HBP directly impacts the level of O-GlcNAcylation, linking cellular metabolic status to the regulation of protein function, transcription, and cell signaling. biologists.comnih.gov

The table below summarizes the key molecules and their roles in the glycosylation pathways directly influenced by this compound.

MoleculeClassRole in Glycosylation PathwaysCellular Location
This compound MonosaccharidePrecursor for the Hexosamine Biosynthetic Pathway (HBP).Cytoplasm
Glucosamine-6-phosphate (GlcN-6-P) Sugar PhosphateIntermediate in the HBP.Cytoplasm
N-acetylglucosamine-6-phosphate (GlcNAc-6-P) Sugar PhosphateIntermediate in the HBP.Cytoplasm
N-acetylglucosamine-1-phosphate (GlcNAc-1-P) Sugar PhosphateIntermediate in the HBP.Cytoplasm
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) Nucleotide SugarThe activated sugar donor for N-linked glycosylation and O-GlcNAcylation. wikipedia.orgCytoplasm, Endoplasmic Reticulum
Glutamine:fructose-6-phosphate amidotransferase (GFAT) EnzymeRate-limiting enzyme of the de novo HBP, converting fructose-6-phosphate to GlcN-6-P. physiology.orgCytoplasm
Glucosamine-phosphate N-acetyltransferase (GNPNAT1) EnzymeCatalyzes the acetylation of GlcN-6-P to GlcNAc-6-P. nih.govphysiology.orgCytoplasm
Phosphoglucomutase 3 (PGM3) EnzymeConverts GlcNAc-6-P to GlcNAc-1-P. physiology.orgCytoplasm
UDP-N-acetylglucosamine pyrophosphorylase (UAP1) EnzymeCatalyzes the final step in UDP-GlcNAc synthesis from GlcNAc-1-P and UTP. physiology.orgCytoplasm
Oligosaccharyltransferase (OST) Enzyme ComplexTransfers the pre-assembled oligosaccharide precursor to asparagine residues of nascent proteins in N-linked glycosylation. nih.govresearchgate.netEndoplasmic Reticulum
O-GlcNAc transferase (OGT) EnzymeAdds a single GlcNAc to serine/threonine residues of nucleocytoplasmic proteins. wikipedia.orgyoutube.comNucleus, Cytoplasm, Mitochondria
O-GlcNAcase (OGA) EnzymeRemoves the GlcNAc from serine/threonine residues. wikipedia.orgnih.govNucleus, Cytoplasm
Dolichol Phosphate Lipid CarrierMembrane-anchored lipid that carries the precursor oligosaccharide during the initial stages of N-linked glycosylation. wikipedia.orgresearchgate.netEndoplasmic Reticulum

Advanced Analytical and Structural Characterization Methodologies for Beta D Glucosamine

Chromatographic and Separation Methodologies

The accurate quantification and purification of beta-D-glucosamine from various matrices, including pharmaceutical formulations, dietary supplements, and biological samples, rely on robust analytical techniques. Chromatographic methods are central to this, offering high-resolution separation of glucosamine (B1671600) from related compounds and contaminants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosamine. nih.gov Due to the molecule's lack of a strong chromophore, direct UV detection presents challenges, often requiring derivatization to enhance sensitivity. researchgate.net A common approach involves pre-column derivatization with reagents like N-9-fluorenylmethoxycarbonyloxy succinimide (B58015) (FMOC-Su), which allows for sensitive UV or fluorescence detection. nih.gov An important characteristic of glucosamine analysis in aqueous solutions is the presence of two anomeric forms, α and β, which can result in two distinct peaks in the chromatogram; quantification is typically performed by summing the areas of both peaks. researchgate.netnih.gov

To circumvent the need for derivatization, alternative HPLC detection methods have been developed, such as Corona Charged Aerosol Detection (CAD). nih.gov One such method utilizes a zwitter-ionic hydrophilic interaction liquid chromatography (HILIC) column to achieve separation of underivatized glucosamine within minutes. nih.gov Research has focused on developing simple, direct, and rapid reversed-phase HPLC methods suitable for routine quality control in pharmaceutical manufacturing. redalyc.org These methods are validated for linearity, accuracy, precision, and reproducibility to ensure reliable results. nih.govresearchgate.net

Table 1: Examples of HPLC Methodologies for Glucosamine Analysis

Stationary Phase (Column) Mobile Phase Flow Rate Detection Retention Time Key Findings
Zwitter-ionic HILIC 60% Acetonitrile, 40% 85 mM Ammonium (B1175870) Acetate (B1210297) 0.3 mL/min Corona CAD 5.9 min Linear range 10–200 μg/mL (r² > 0.99); RSD < 4% for precision. nih.gov
Alltima C18 (250 x 4.6 mm, 5 µm) 10 mM Ammonium Dihydrogen Phosphate and Acetonitrile (95:5, v/v) 0.5 mL/min UV (194 nm) Not specified Linear range 1.0–3.0 g/L (r=0.9995); Recovery 98.0–102.0%. researchgate.net
Luna C18 (250 x 4.6 mm, 5 µm) Sodium Perchlorate (50 mM, pH 6.5): Acetonitrile (99:1, v/v) 0.8 mL/min Diode Array (193 nm) 2.834 min Detection limits 0.02-0.05 μg/mL; Between-day precision RSD < 1%. redalyc.org

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for carbohydrate analysis that offers high sensitivity and specificity without the need for derivatization. nih.govresearchgate.net This method leverages the weak acidic nature of carbohydrates, which become oxyanions at high pH, allowing for their separation on an anion-exchange column. creative-biolabs.com PAD provides direct and sensitive electrochemical detection of the separated carbohydrates. creative-biolabs.com

HPAEC-PAD has been successfully applied to the simultaneous separation and determination of glucosamine (GlcN) and its oligomers (chitooligosaccharides). nih.govresearchgate.net The method is validated for key performance parameters, demonstrating excellent linearity and very low detection limits, often in the picomole range. nih.govnih.gov This sensitivity makes it suitable for detailed enzymatic studies, such as measuring the activity of α-D-phosphohexomutases by quantifying substrates and products like glucosamine-1-phosphate and glucosamine-6-phosphate. nih.gov

Table 2: HPAEC-PAD Method for Glucosamine and Chitooligosaccharides

Parameter Details
Column CarboPac-PA100 analytical column (4 × 250 mm) nih.govresearchgate.net
Mobile Phase Isocratic elution with 0.2 M aqueous sodium hydroxide-water mixture (10:90, v/v) nih.govresearchgate.net
Flow Rate 0.4 mL/min nih.govresearchgate.net
Detection Pulsed Amperometric Detection (PAD) nih.govresearchgate.net
Linear Range 0.2 to 10 mg/L nih.govresearchgate.net
Detection Limits 0.003 to 0.016 mg/L (corresponding to 0.4–0.6 pmol) nih.govresearchgate.net

| Linearity (R²) | 0.9979–0.9995 nih.govresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC), particularly in its high-performance version (HPTLC), offers a simpler and more rapid alternative for quantifying glucosamine, especially in complex matrices like herbal dietary supplements. researchgate.netnih.gov A key advantage of HPTLC is that it can circumvent the tedious and time-consuming sample preparation steps often required for HPLC analysis. researchgate.netnih.gov

In this method, samples are spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄), which is then developed in a chamber with a suitable mobile phase. researchgate.netsphinxsai.com After separation, the analyte spots are visualized using a chemical reagent. For glucosamine, common visualization reagents include ninhydrin (B49086) or a modified anisaldehyde reagent, which produce colored spots upon heating. researchgate.netsphinxsai.comunair.ac.id Quantification is then performed using a densitometer, which measures the reflectance of the spots at a specific wavelength. researchgate.netunair.ac.id These methods are validated for specificity, linearity, precision, and accuracy according to established guidelines. sphinxsai.comunair.ac.id

Table 3: Examples of HPTLC-Densitometry Methodologies for Glucosamine Analysis

Stationary Phase Mobile Phase Visualization Reagent Quantification Wavelength (λ) Key Findings
Silica gel 60 F₂₅₄ 2-propanol–ethyl acetate–ammonia solution (8%) (10:10:10, v/v/v) Modified anisaldehyde reagent 415 nm RSD for repeatability and intermediate precision 4.9–8.6%. researchgate.netnih.gov
Silica gel 60 F₂₅₄ 1-butanol : glacial acetic acid : water (3:1:1) Ninhydrin 488 nm Linear range 1000–3000 ppm (r = 0.9997); LOD 1.05 ppm; Accuracy 99.70% recovery. unair.ac.id

Computational and Biophysical Approaches

Beyond analytical separation, a deeper understanding of this compound's function and interaction at a molecular level is achieved through computational and biophysical methods. These approaches provide insights into molecular recognition, enzyme mechanisms, and the rational design of new applications.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as glucosamine or its derivatives, and a protein target. plos.orgzenodo.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and specific interactions. plos.orgnih.gov Software like AutoDock Vina is commonly used for these predictions. plos.orgnih.gov

Following docking, MD simulations are employed to study the stability and conformational changes of the protein-ligand complex over time. plos.orguniv-poitiers.fr These simulations can confirm the stability of binding poses predicted by docking and reveal key amino acid residues involved in the interaction. nih.govuniv-poitiers.fr For instance, these techniques have been used to investigate the binding of N-acetyl-D-glucosamine to various proteins of the SARS-CoV-2 virus, confirming strong and stable interactions. plos.orgzenodo.org Similarly, simulations have been used to clarify the specific binding sites of related sulfated glycans to the SARS-CoV-2 spike glycoprotein (B1211001) and to understand the structural basis for enhanced catalytic activity in engineered enzymes. nih.govuniv-poitiers.fr

Enzyme Engineering and Biosensor Development

Enzyme engineering aims to improve the properties of enzymes, such as their catalytic efficiency, specificity, and stability, for specific industrial or therapeutic purposes. nih.gov This has been applied to the biosynthesis of glucosamine. In one study, the enzyme glucosamine-6-phosphate deaminase was engineered through semi-rational design. The resulting triple mutant (G42S/G43C/G136T) exhibited an approximately 21-fold increase in catalytic activity for converting D-fructose directly into glucosamine. univ-poitiers.fr Such engineering efforts are often guided by computational analysis to understand the mechanisms behind the improved activity. univ-poitiers.fr

The development of biosensors is crucial for facilitating high-throughput screening (HTS) in enzyme discovery and engineering. nih.gov Genetically encoded biosensors can detect the production of a target molecule intracellularly, enabling the rapid screening of large enzyme libraries for desired phenotypes. nih.gov While specific biosensors for this compound are an area of active research, the principles of their development are well-established. This often involves immobilizing a specific enzyme onto a transducer. Materials derived from glucosamine, such as chitosan (B1678972), have been used as a matrix for enzyme immobilization in the construction of biosensors for other analytes. mdpi.com The development of efficient enzymatic processes, for example using chitinolytic enzyme cocktails to produce N-acetyl-β-D-glucosamine from shrimp shell waste, provides a basis for creating enzyme-based sensors and production platforms. mdpi.com

Metabolomics Profiling (e.g., UPLC-MS/MS based)

Metabolomics profiling using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique for the detection and quantification of this compound in complex biological matrices. nih.govnih.govnih.gov This methodology offers high sensitivity, selectivity, and speed, making it suitable for comprehensive metabolic studies. nih.govmdpi.com The analysis of this compound and its phosphorylated derivatives by UPLC-MS/MS can be challenging due to their high polarity, which often results in poor retention on commonly used reverse-phase HPLC columns. nih.gov To overcome this, pre-column derivatization is a frequently employed strategy to enhance chromatographic retention and improve ionization efficiency for mass spectrometric detection. nih.govnih.gov

Several derivatization reagents have been successfully used for glucosamine analysis. One common approach involves derivatization with o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA). nih.gov Another agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), is also utilized, which allows for the distinct separation and identification of the α- and β-anomers of glucosamine. kuleuven.be These derivatization steps are crucial for achieving the low limits of quantitation necessary for pharmacokinetic studies in plasma and urine. nih.gov

The UPLC-MS/MS method, following derivatization, separates the analyte from other matrix components on a chromatographic column before it enters the mass spectrometer. nih.gov In the mass spectrometer, the derivatized glucosamine is ionized, and specific precursor-to-product ion transitions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even in complex samples like bacterial extracts or human bio-fluids. nih.govnih.gov This targeted approach is central to metabolomics studies aiming to quantify specific intermediates in metabolic pathways, such as the peptidoglycan biosynthesis pathway where glucosamine phosphates are key analytes. nih.gov

Below is a table summarizing typical parameters for a UPLC-MS/MS method developed for the determination of glucosamine. nih.gov

ParameterDescription
Chromatographic System UPLC (Ultra-Performance Liquid Chromatography)
Column Phenomenex ODS column (150 mm×4.6 mm, 5 μm)
Mobile Phase Gradient elution with Methanol (B129727) and an aqueous solution (0.2% ammonium acetate, 0.1% formic acid)
Flow Rate 1 mL/min
Derivatization Reagent o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA)
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Not specified, but spray voltage was 5 kV
Ion Transition Monitored m/z 384→118 for glucosamine-OPA/3-MPA derivative
Lower Limit of Quantitation (LLOQ) 12 ng/mL for plasma

Microscopy Techniques

Microscopy techniques are essential for characterizing the physical properties of this compound at both the micro and nanoscale. These methods provide direct visual evidence of particle morphology, surface topography, and structural organization.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and particle characteristics of this compound. nih.govresearchgate.net This technique uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal details about its texture, size, and shape. nih.gov

SEM analysis of pure glucosamine has shown particles with an irregular shape. researchgate.net The technique is valuable for comparing the morphology of the raw material with that of processed formulations, such as solid dispersions prepared by spray drying. researchgate.net For instance, studies have used SEM to confirm the successful development of nano-deformable entities in glucosamine-loaded transfersomes, which are specialized drug delivery vesicles. nih.gov Furthermore, SEM can reveal structural changes resulting from chemical modifications; for example, the coordination of glucosamine hydrochloride with magnesium ions (Mg²⁺) was shown to reduce particle size and create a more porous structure. researchgate.net The ability to observe such detailed features is crucial in pharmaceutical development and materials science for understanding how particle morphology influences the bulk properties and performance of a substance. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nih.gov It functions by scanning a sharp tip, attached to a cantilever, across the sample surface. The forces between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect, which is then used to create a topographical map. nih.gov

AFM is particularly useful for characterizing biopolymers derived from or related to this compound, such as chitosan. Chitosan is a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units. nih.gov AFM has been employed to reveal the structure and morphology of chitosan-based nanoparticles, confirming the presence of spherical particles and demonstrating the formation of a chitosan shell around a core material. researchgate.net The high resolution of AFM allows for the detailed investigation of macromolecular structures and their self-assembly. nih.gov Beyond imaging, AFM can also be used in a mode called nanoindentation to probe the mechanical properties of materials, such as elasticity, by pressing the tip into the sample and measuring the resulting force-indentation curves. nih.gov This capability provides insights into the physical characteristics of glucosamine-containing materials at a level of detail unattainable by many other methods.

Emerging Research Areas and Future Perspectives on Beta D Glucosamine

Development of Novel Beta-D-Glucosamine-Based Building Blocks for Complex Biomolecule Synthesis

The chemical synthesis of complex carbohydrates and glycoconjugates is crucial for advancing biochemical studies, as the isolation of these molecules from natural sources is often challenging. nih.gov this compound serves as a versatile starting material for the creation of specialized building blocks essential for assembling biologically important oligosaccharides, glycoproteins, and glycolipids. nih.govnih.gov Researchers are actively developing synthetic methodologies to produce a diverse array of orthogonally protected glucosamine (B1671600) derivatives, which can be selectively manipulated and incorporated into larger, more complex structures. nih.govacs.org

A key strategy involves the use of various protecting groups to mask the reactive functional groups of this compound, allowing for controlled glycosylation reactions. mdpi.com For instance, the 2-phtalimido group is employed to ensure the formation of the desired 1,2-trans interglycosidic bond in the synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharides. nih.gov These synthetic oligosaccharides are fragments of bacterial surface polysaccharides and are valuable tools for studying enzyme specificity and biofilm detachment. nih.gov

The development of scalable synthetic routes is a significant focus, enabling the production of these building blocks on a larger scale for extensive biological evaluation. nih.govacs.org For example, a multi-step synthesis starting from 1,3,4,6-tetra-O-acetyl-β-d-glucosamine hydrochloride has been optimized to produce significant quantities of advanced building blocks for rare deoxyamino sugars. nih.govacs.org These efforts are expanding the synthetic chemist's toolbox, facilitating the construction of intricate biomolecules with potential therapeutic applications.

Examples of Synthesized this compound-Based Building Blocks

Building Block/DerivativeStarting MaterialKey Synthetic Feature(s)Application/SignificanceReference
β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharidesBromo-sugars as glycosyl donorsUse of 2-phtalimido protecting group for 1,2-trans linkageSubstrates for studying enzyme (Dispersin B) activity and biofilm detachment nih.gov
Diosgenyl β-d-glycosaminosidesd-glucosamine derivatives with protecting groups like NHTFAc, NHTroc, NPhthGlycosylation of diosgenin, promoted by TMSOTfSynthesis of rare natural steroidal saponins (B1172615) with potential biological activity mdpi.com
Allyl 3-O-acetyl-4-azido-2,4,6-trideoxy-2-trifluoroacetamido-β-d-galactopyranoside1,3,4,6-tetra-O-acetyl-β-d-glucosamine hydrochlorideScalable, nine-step synthesis with two chromatography purificationsAdvanced building block for 2-acetamido-4-amino-2,4,6-trideoxy-d-galactopyranose, a component of bacterial glycans nih.gov
Multiply fluorinated N-acetyl-D-glucosamine analogsDeoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursorsNucleophilic deoxyfluorination using DASTPotential inhibitors of glycan and glycosaminoglycan biosynthesis for biomedical applications beilstein-journals.org

Deeper Elucidation of Metabolic and Regulatory Networks Involving this compound

This compound is a central player in the hexosamine biosynthesis pathway (HBP), a critical metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov UDP-GlcNAc is the essential substrate for the glycosylation of proteins and lipids, processes that are fundamental to a vast array of cellular functions. nih.govmdpi.com Current research is focused on unraveling the complex regulatory mechanisms that govern the HBP and its integration with other major metabolic pathways, such as glycolysis. nih.gov

The rate-limiting enzyme of the HBP is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which synthesizes glucosamine-6-phosphate from fructose-6-phosphate and glutamine. nih.gov Exogenously supplied glucosamine can enter this pathway by being phosphorylated by hexokinase, thereby bypassing the GFAT-regulated step. nih.govmdpi.com This direct entry into the HBP makes glucosamine a valuable tool for studying the downstream effects of increased pathway flux.

Emerging evidence indicates that the HBP is not merely a biosynthetic route but also a nutrient-sensing pathway that influences cellular signaling and gene expression. nih.govmdpi.com For example, increased HBP flux is linked to the post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAcylation), which can alter protein function and stability. nih.govmdpi.com Researchers are investigating how the HBP is wired to cellular stress responses and signaling networks, such as those involved in angiogenesis and cancer progression. ahajournals.orgnih.gov Understanding these intricate connections could reveal novel therapeutic targets for diseases characterized by metabolic dysregulation.

Application of Advanced Characterization Techniques for Intricate Structural and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for deciphering their biological functions. Advanced analytical techniques are being increasingly applied to provide high-resolution structural insights.

X-ray crystallography has been instrumental in determining the solid-state structure of this compound, revealing that in its protonated form (as glucosamine hydrochloride), it adopts the α-anomeric pyranose form in a 4C1 chair conformation. researchgate.net This technique has also been crucial for studying enzymes that interact with glucosamine and its polymers, such as the exo-beta-D-glucosaminidase from Trichoderma reesei, providing detailed views of the enzyme's active site. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying glucosamine in solution. researchgate.netresearchgate.net 1H NMR experiments have shown that when dissolved in water, the α-anomeric form of glucosamine equilibrates with the β-form. researchgate.netresearchgate.net NMR is also used to confirm the structure and purity of synthetically derived glucosamine-based building blocks and oligosaccharides. chemicalbook.com

In addition to these established methods, other techniques are being employed to characterize more complex systems. Mass spectrometry, for instance, is used to analyze the products of enzymatic hydrolysis of chitin (B13524) and to identify glucosamine derivatives. nih.gov The combination of these advanced characterization techniques provides a comprehensive picture of the structural features of this compound, which is critical for understanding its interactions with biological macromolecules and for the rational design of new derivatives.

Advanced Techniques for this compound Characterization

TechniqueType of Information ProvidedExample ApplicationReference
X-ray CrystallographySolid-state structure, anomeric form, and conformationDetermining the α-anomeric pyranose form of D-glucosamine hydrochloride researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure in solution, anomeric equilibrium, and purity of synthetic compoundsObserving the equilibrium between α- and β-anomers of D-glucosamine in water researchgate.netresearchgate.net
Mass Spectrometry (e.g., MALDI-TOF)Molecular weight determination and structural confirmation of derivativesConfirming the mass of synthesized β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharides nih.gov
High-Performance Liquid Chromatography (HPLC)Analysis and quantification of glucosamine in complex mixturesDetermining the concentration of glucosamine produced by fungal fermentation researchgate.net

Engineering of Microbial Systems for Enhanced Production or Novel Biotechnological Functions

The industrial production of glucosamine has traditionally relied on the acid hydrolysis of chitin from shellfish waste, a process that can be environmentally harsh and yield a product unsuitable for individuals with shellfish allergies. nih.govnih.gov Consequently, there is growing interest in developing sustainable and controlled biotechnological production methods using engineered microbial systems. nih.govwikipedia.org

Microorganisms such as bacteria (Escherichia coli, Bacillus subtilis) and fungi (Aspergillus sp., Saccharomyces cerevisiae) are being metabolically engineered to overproduce glucosamine and its derivatives. nih.govresearchgate.netgoogle.com These strategies often involve the overexpression of key enzymes in the glucosamine biosynthesis pathway, such as glucosamine-6-phosphate synthase (GlmS), and the deletion of genes involved in glucosamine catabolism or competing metabolic pathways. researchgate.netgoogle.com For example, pathway engineering in B. subtilis has been shown to significantly increase the titer of N-acetylglucosamine. researchgate.net

Researchers are also exploring the use of microbial fermentation to produce enzymes, such as chitinases and exo-β-D-glucosaminidases, which can then be used to hydrolyze chitin into glucosamine or N-acetylglucosamine in a more controlled and environmentally friendly manner compared to acid hydrolysis. researchgate.netmdpi.com The optimization of fermentation conditions, including nutrient sources and physical parameters, is a key aspect of improving the yield and cost-effectiveness of these microbial production systems. nih.gov These advancements in microbial engineering hold the promise of creating efficient and sustainable platforms for the production of this compound and its derivatives for various applications in the food, pharmaceutical, and cosmetic industries. researchgate.net

Exploration of Fundamental Biological Roles Beyond Structural Components, including Signaling and Gene Regulation

While this compound is a well-known structural component of glycosaminoglycans and other complex carbohydrates, recent research has begun to uncover its more active roles in cellular signaling and the regulation of gene expression. The entry of glucosamine into the hexosamine biosynthesis pathway (HBP) leads to an increase in the cellular pool of UDP-GlcNAc, the donor substrate for O-GlcNAcylation. mdpi.commdpi.com This dynamic post-translational modification of nuclear and cytoplasmic proteins acts as a nutrient sensor and plays a crucial role in regulating a wide range of cellular processes, including transcription, cell signaling, and apoptosis. nih.govmdpi.com

Studies have shown that glucosamine can directly influence specific signaling pathways. For instance, it has been demonstrated that glucosamine can promote the proliferation of chondrocytes through the Wnt/β-catenin signaling pathway. nih.gov This effect was associated with an upregulation of Wnt-4 and β-catenin expression and the translocation of β-catenin to the nucleus, where it can activate the transcription of target genes. nih.gov

Furthermore, glucosamine has been found to modulate inflammatory responses. N-palmitoyl-D-glucosamine, a derivative, has been shown to inhibit TLR-4 signaling, which is involved in inflammatory pathways. mdpi.com In the pathogenic yeast Candida albicans, the related amino sugar N-acetylglucosamine acts as a signaling molecule that can induce a morphological switch from yeast to hyphal growth, a key virulence trait. nih.gov This signaling is mediated by a novel sensor and transducer, Ngs1, which activates a transcriptional response. nih.gov The ongoing exploration of these non-structural roles is revealing that this compound is not just a passive building block but an active participant in the complex network of cellular communication and regulation.

Q & A

Q. What are the standard assays for quantifying beta-D-glucosamine in biological samples?

  • Methodology : The D-Glucosamine Assay Kit (e.g., Megazyme K-GAMINE) enzymatically converts glucosamine to a chromogenic product measurable at 510 nm. This method is validated for serum, synovial fluid, and cell lysates, with a linear range of 0.1–10 µg/mL . For metabolomic studies, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity (LOD: 0.01 µg/mL) .
  • Key Considerations : Calibrate instruments using certified reference materials and include internal standards (e.g., isotopically labeled glucosamine) to control for matrix effects .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

  • Guidelines : Follow CLP Regulation (EC) No. 1272/2008: this compound pentaacetate is classified as non-hazardous but requires standard lab precautions (gloves, goggles). Store at 2–8°C in airtight containers to prevent hygroscopic degradation . Emergency procedures (e.g., spill management) should reference SDS Section 1.4 for region-specific toxicology contacts .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s therapeutic efficacy in chronic inflammatory conditions?

  • Methodology : Use double-blind, randomized controlled trials (RCTs) with placebo arms. For preclinical studies, murine models of osteoarthritis (e.g., collagenase-induced joint degeneration) are standard. Measure outcomes via histopathology (cartilage degradation scores) and inflammatory biomarkers (IL-6, TNF-α) .
  • Data Contradiction Analysis : Conflicting results in RCTs (e.g., pain reduction vs. no effect) may arise from variability in glucosamine sulfate bioavailability. Address this by standardizing formulations (e.g., crystalline glucosamine sulfate) and stratifying participants by baseline inflammation levels .

Q. How can meta-analytical approaches resolve contradictions in this compound’s reported efficacy?

  • Methodology : Conduct a systematic review adhering to PRISMA guidelines. Search MEDLINE, EMBASE, and Cochrane Library for RCTs, and assess bias using ROB-2 tools. Combine studies via random-effects meta-analysis if heterogeneity (I² >50%) is observed. Sensitivity analyses should exclude low-quality trials (e.g., unblinded studies) .
  • Example : A 2011 meta-analysis identified a 28% reduction in pain scores (95% CI: 0.62–0.85) in high-quality RCTs but no effect in lower-quality studies .

Q. What advanced analytical techniques validate this compound’s role as a metabolomic biomarker for ischemic stroke?

  • Methodology : Use receiver operating characteristic (ROC) curves to assess diagnostic performance. In a 2021 study, this compound showed an AUC of 0.82 (95% CI: 0.76–0.88) for stroke detection, outperformed only by argininosuccinic acid (AUC: 0.91) . Validate findings via targeted LC-MS/MS in independent cohorts and adjust for confounders (e.g., renal function) using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.